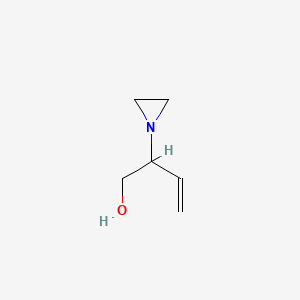

1-Aziridineethanol, beta-vinyl-

CAS No.: 4465-96-7

Cat. No.: VC18961627

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4465-96-7 |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | 2-(aziridin-1-yl)but-3-en-1-ol |

| Standard InChI | InChI=1S/C6H11NO/c1-2-6(5-8)7-3-4-7/h2,6,8H,1,3-5H2 |

| Standard InChI Key | NQOBJJFPVZWAQK-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(CO)N1CC1 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Framework

The IUPAC name for this compound is 2-(aziridin-1-yl)but-3-en-1-ol, reflecting its aziridine ring (a three-membered cyclic amine) attached to a butenol backbone . The SMILES notation clarifies the connectivity: a vinyl group () is bonded to a hydroxymethyl () group, which is further linked to the aziridine nitrogen .

Stereochemical and Conformational Features

The compound exhibits a planar aziridine ring with restricted rotation, contributing to strain-induced reactivity. Computational models from PubChem highlight a 3D conformation where the vinyl group adopts a trans configuration relative to the hydroxyl group, minimizing steric hindrance .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

Spectroscopic Signatures

-

IR: Expected peaks include O-H stretch (~3300 cm⁻¹), C=C stretch (~1640 cm⁻¹), and N-H bend (~1550 cm⁻¹) .

-

NMR: NMR would show vinyl protons as a doublet (~5.5 ppm), aziridine protons as a multiplet (~2.5 ppm), and hydroxyl protons as a broad singlet (~1.5 ppm) .

Biological Activity and Applications

Anticancer Research

The National Cancer Institute (NCI) lists beta-vinyl-1-aziridineethanol under NSC-45725, suggesting historical evaluation as a chemotherapeutic agent . Aziridines are known DNA alkylators, forming crosslinks that inhibit tumor proliferation .

Organic Synthesis

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume